Amosulalol vs. Labetalol: 12-Fold Higher α1-Adrenoceptor Antagonist Potency in Pithed Rat Model
Amosulalol demonstrates significantly greater α1-adrenoceptor antagonism than labetalol. In pithed rats, single oral administration of amosulalol antagonized phenylephrine-induced pressor responses with a DR10 value of 11.5 mg/kg. Comparative analysis revealed amosulalol is approximately 12 times more potent than labetalol at α1-adrenoceptors [1]. At β1-adrenoceptors, amosulalol was approximately as effective as labetalol and 2 times more potent than propranolol, indicating a favorable α1/β1 antagonistic ratio [1].
| Evidence Dimension | α1-adrenoceptor antagonist potency |
|---|---|
| Target Compound Data | DR10 = 11.5 mg/kg (oral) |
| Comparator Or Baseline | Labetalol (baseline); also prazosin (50× more potent than amosulalol) |
| Quantified Difference | 12-fold more potent than labetalol at α1-adrenoceptors; 50-fold less potent than prazosin |
| Conditions | Pithed rat model; phenylephrine-induced pressor response; single oral administration |
Why This Matters
For researchers selecting a dual α/β-blocker with α1-dominant pharmacology, amosulalol offers a quantifiably different selectivity profile than labetalol, which may translate to distinct vasodilatory and antihypertensive outcomes.
- [1] Honda K, Takenaka T, Shiono K, Miyata-Osawa A, Nakagawa C. Autonomic and antihypertensive activity of oral amosulalol (YM-09538), a combined alpha- and beta-adrenoceptor blocking agent in conscious rats. Jpn J Pharmacol. 1985 May;38(1):31-41. View Source
